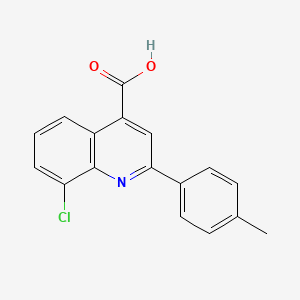![molecular formula C11H19NO3 B2832150 Tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 2470279-31-1](/img/structure/B2832150.png)
Tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate, also known as TBH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a bicyclic lactam that has a unique structure and properties that make it an attractive candidate for use in various research fields.
Mécanisme D'action
The mechanism of action of Tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is complex and varies depending on the target of interest. This compound has been shown to act as an inhibitor of enzymes and receptors, as well as a modulator of ion channels. This makes this compound a versatile tool for studying the function of various biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. These effects include the inhibition of enzymes involved in the biosynthesis of important cellular components, such as nucleotides and amino acids. This compound has also been shown to modulate the activity of ion channels, which can have a significant impact on cellular function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is its versatility. This compound can be used to study a wide range of biological systems, making it a valuable tool for researchers. However, this compound also has some limitations. For example, this compound can be difficult to synthesize, which can limit its availability for use in experiments.
Orientations Futures
There are many potential future directions for research on Tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate. One area of interest is the development of new derivatives of this compound with improved activity and selectivity. Another area of interest is the use of this compound in the development of new drugs for the treatment of various diseases. Additionally, this compound could be used to study the function of various biological systems, including the nervous system and the immune system.
Méthodes De Synthèse
The synthesis of Tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is a complex process that involves several steps. The most common method used for the synthesis of this compound is the Staudinger reaction, which involves the reaction of an azide with a ketone or aldehyde. This reaction results in the formation of an imine, which is then reduced to form the final product, this compound. Other methods of synthesis have also been explored, including the use of chiral catalysts and organocatalysts.
Applications De Recherche Scientifique
Tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of drug discovery. This compound and its derivatives have been shown to have potent activity against a variety of targets, including enzymes and receptors. This makes this compound a valuable tool for the development of new drugs.
Propriétés
IUPAC Name |
tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-7-4-9(12)8(7)6-13/h7-9,13H,4-6H2,1-3H3/t7-,8+,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZADKBOMRWEHDD-YIZRAAEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1[C@@H]2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

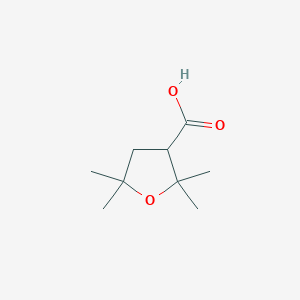
![2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2832069.png)
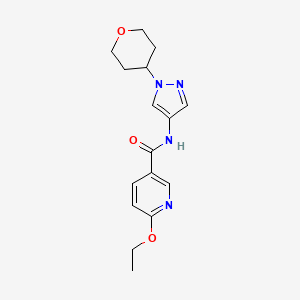
![N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2832073.png)
![4-oxo-2-(4-toluidino)-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde](/img/structure/B2832074.png)
![3-{[(Tert-butoxy)carbonyl]amino}-5,7-dimethyladamantane-1-carboxylic acid](/img/structure/B2832075.png)
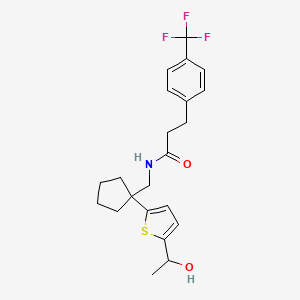
![3-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2832078.png)
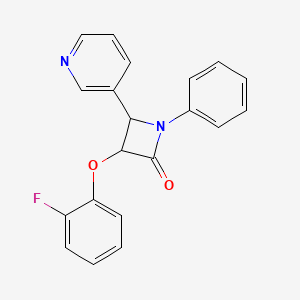
![2-{2-[5-amino-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B2832081.png)
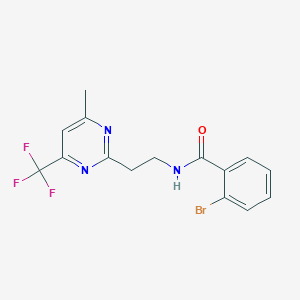
![1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2832086.png)
![3-phenyl-2-(1H-1,2,4-triazol-3-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2832089.png)
